Cas no 1467481-62-4 (4-(2-bromo-5-methoxyphenyl)butan-1-amine)

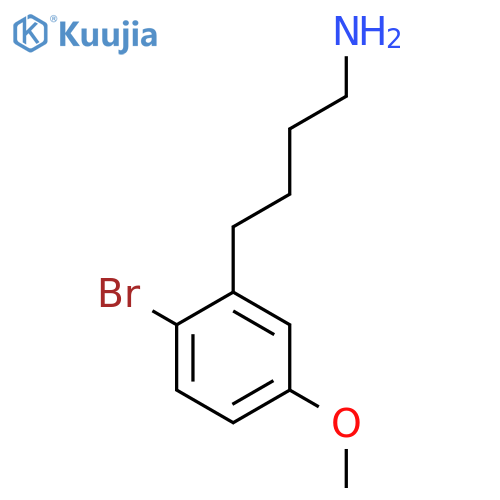

1467481-62-4 structure

商品名:4-(2-bromo-5-methoxyphenyl)butan-1-amine

4-(2-bromo-5-methoxyphenyl)butan-1-amine 化学的及び物理的性質

名前と識別子

-

- 4-(2-bromo-5-methoxyphenyl)butan-1-amine

- EN300-1939258

- CS-0286669

- 1467481-62-4

- AKOS014661023

-

- インチ: 1S/C11H16BrNO/c1-14-10-5-6-11(12)9(8-10)4-2-3-7-13/h5-6,8H,2-4,7,13H2,1H3

- InChIKey: ALGWPBQOMPRARZ-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=C(C=C1CCCCN)OC

計算された属性

- せいみつぶんしりょう: 257.04153g/mol

- どういたいしつりょう: 257.04153g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 5

- 複雑さ: 154

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.6

4-(2-bromo-5-methoxyphenyl)butan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1939258-10.0g |

4-(2-bromo-5-methoxyphenyl)butan-1-amine |

1467481-62-4 | 10g |

$5037.0 | 2023-05-31 | ||

| Enamine | EN300-1939258-0.1g |

4-(2-bromo-5-methoxyphenyl)butan-1-amine |

1467481-62-4 | 0.1g |

$741.0 | 2023-09-17 | ||

| Enamine | EN300-1939258-1g |

4-(2-bromo-5-methoxyphenyl)butan-1-amine |

1467481-62-4 | 1g |

$842.0 | 2023-09-17 | ||

| Enamine | EN300-1939258-0.05g |

4-(2-bromo-5-methoxyphenyl)butan-1-amine |

1467481-62-4 | 0.05g |

$707.0 | 2023-09-17 | ||

| Enamine | EN300-1939258-5g |

4-(2-bromo-5-methoxyphenyl)butan-1-amine |

1467481-62-4 | 5g |

$2443.0 | 2023-09-17 | ||

| Enamine | EN300-1939258-10g |

4-(2-bromo-5-methoxyphenyl)butan-1-amine |

1467481-62-4 | 10g |

$3622.0 | 2023-09-17 | ||

| Enamine | EN300-1939258-1.0g |

4-(2-bromo-5-methoxyphenyl)butan-1-amine |

1467481-62-4 | 1g |

$1172.0 | 2023-05-31 | ||

| Enamine | EN300-1939258-0.25g |

4-(2-bromo-5-methoxyphenyl)butan-1-amine |

1467481-62-4 | 0.25g |

$774.0 | 2023-09-17 | ||

| Enamine | EN300-1939258-0.5g |

4-(2-bromo-5-methoxyphenyl)butan-1-amine |

1467481-62-4 | 0.5g |

$809.0 | 2023-09-17 | ||

| Enamine | EN300-1939258-2.5g |

4-(2-bromo-5-methoxyphenyl)butan-1-amine |

1467481-62-4 | 2.5g |

$1650.0 | 2023-09-17 |

4-(2-bromo-5-methoxyphenyl)butan-1-amine 関連文献

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

-

Xiaoming Zhang,Shansheng Yu,Weitao Zheng,Ping Liu Phys. Chem. Chem. Phys., 2014,16, 16615-16622

-

Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344

-

S. Brück,C. Krause,R. Turrisi,L. Beverina,S. Wilken,W. Saak,A. Lützen,H. Borchert,M. Schiek,J. Parisi Phys. Chem. Chem. Phys., 2014,16, 1067-1077

-

Joe B. Gilroy,Martin T. Lemaire,Brian O. Patrick,Robin G. Hicks CrystEngComm, 2009,11, 2180-2184

1467481-62-4 (4-(2-bromo-5-methoxyphenyl)butan-1-amine) 関連製品

- 1179622-21-9(1-tert-butoxycarbonyl-3,4-dihydro-2H-quinoline-5-carboxylic acid)

- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 54904-22-2(1H-Indole-3-propanoicacid, 5-chloro-)

- 622794-55-2(1-(furan-2-yl)-3-4-(methylsulfanyl)phenyl-2,3-bis(morpholin-4-yl)propan-1-one)

- 2228558-21-0(2-1-(3-ethoxy-4-methoxyphenyl)cyclopropylethan-1-amine)

- 2227873-54-1((3R)-3-(4,4-dimethylcyclohexyl)-3-hydroxypropanoic acid)

- 921996-19-2(N-(1,3-benzothiazol-2-yl)-2-2-(4-methoxybenzenesulfonamido)-1,3-thiazol-4-ylacetamide)

- 2138346-82-2(INDEX NAME NOT YET ASSIGNED)

- 7668-87-3(N-(3,4,5-Trimethoxyphenylacetyl)homoveratrylamine)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量